![molecular formula C17H12O2S B14590367 3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one CAS No. 61477-87-0](/img/structure/B14590367.png)
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction involves the condensation of 2-hydroxybenzaldehyde with 5-phenylthiophene-2-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it can bind to bacterial proteins, disrupting their function and leading to cell death. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide
- Isonicotinic acid [1-(4-dimethylaminophenyl)methylidene]hydrazide
- 3-{[(2-Hydroxyphenyl)methylidene]amino}propane-1,2-diol
Uniqueness
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one stands out due to its unique thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of organic electronic materials. Additionally, its structural features contribute to its potential as a versatile ligand in coordination chemistry .
Propriétés
Numéro CAS |
61477-87-0 |
|---|---|
Formule moléculaire |
C17H12O2S |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
3-[(2-hydroxyphenyl)methylidene]-5-phenylthiophen-2-one |
InChI |
InChI=1S/C17H12O2S/c18-15-9-5-4-8-13(15)10-14-11-16(20-17(14)19)12-6-2-1-3-7-12/h1-11,18H |
Clé InChI |
KJYGVOYYOOVLDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3O)C(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
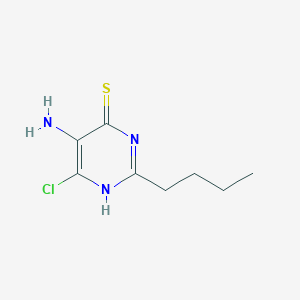

![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
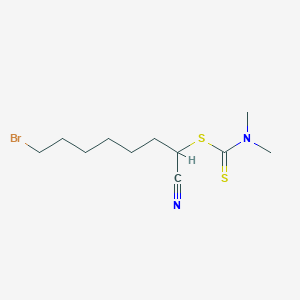
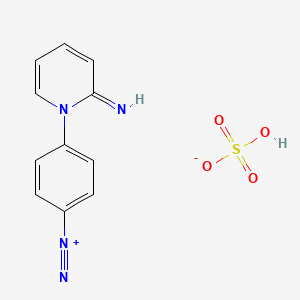
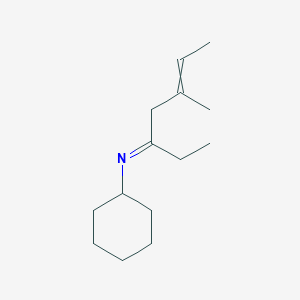
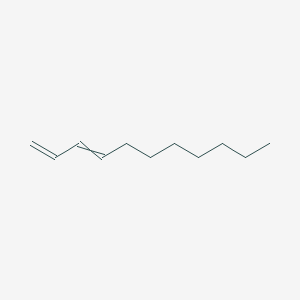
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
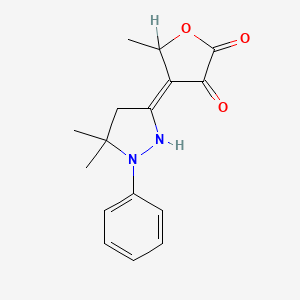
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
